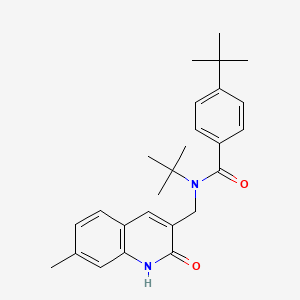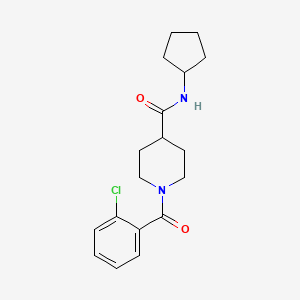
3-(6-(4-chlorophenyl)-2-methoxypyridin-3-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(6-(4-chlorophenyl)-2-methoxypyridin-3-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole, also known as CPOP, is a chemical compound that has gained significant attention in scientific research due to its potential application in various fields.
Mecanismo De Acción
The mechanism of action of 3-(6-(4-chlorophenyl)-2-methoxypyridin-3-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole is not fully understood, but studies suggest that it may inhibit the activity of certain enzymes involved in cancer cell growth. Specifically, 3-(6-(4-chlorophenyl)-2-methoxypyridin-3-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole has been shown to inhibit the activity of cyclin-dependent kinase 2 (CDK2), a protein kinase that plays a critical role in cell cycle regulation.
Biochemical and Physiological Effects:
Studies have shown that 3-(6-(4-chlorophenyl)-2-methoxypyridin-3-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole has both biochemical and physiological effects. Biochemically, 3-(6-(4-chlorophenyl)-2-methoxypyridin-3-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole has been shown to inhibit the activity of CDK2, leading to cell cycle arrest and apoptosis in cancer cells. Physiologically, 3-(6-(4-chlorophenyl)-2-methoxypyridin-3-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole has been shown to reduce tumor growth and increase survival rates in animal models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(6-(4-chlorophenyl)-2-methoxypyridin-3-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole in lab experiments is its potential as a building block for the synthesis of functional materials. Another advantage is its potential as an anticancer agent. However, one limitation of using 3-(6-(4-chlorophenyl)-2-methoxypyridin-3-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole in lab experiments is its relatively complex synthesis method, which may limit its accessibility to researchers.
Direcciones Futuras
There are several potential future directions for research on 3-(6-(4-chlorophenyl)-2-methoxypyridin-3-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole. One direction is to further investigate its potential as an anticancer agent, with a focus on understanding its mechanism of action and optimizing its efficacy. Another direction is to explore its potential as a building block for the synthesis of functional materials, with a focus on developing new materials with unique properties. Additionally, there is potential for research on the use of 3-(6-(4-chlorophenyl)-2-methoxypyridin-3-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole in organic electronics, particularly as a material for use in OLEDs.
Métodos De Síntesis
3-(6-(4-chlorophenyl)-2-methoxypyridin-3-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole can be synthesized through a multistep process involving the reaction of 2-methoxypyridine-3-carboxylic acid with thionyl chloride, followed by the reaction with 4-chlorophenylhydrazine and sodium methoxide. The resulting intermediate is then reacted with pyridine-3-carboxylic acid hydrazide and acetic anhydride to form 3-(6-(4-chlorophenyl)-2-methoxypyridin-3-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole.
Aplicaciones Científicas De Investigación
3-(6-(4-chlorophenyl)-2-methoxypyridin-3-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole has been studied for its potential application in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, 3-(6-(4-chlorophenyl)-2-methoxypyridin-3-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole has been investigated as a potential anticancer agent, with studies showing its ability to inhibit the growth of cancer cells. In materials science, 3-(6-(4-chlorophenyl)-2-methoxypyridin-3-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole has been used as a building block for the synthesis of functional materials, such as fluorescent dyes and organic semiconductors. In organic electronics, 3-(6-(4-chlorophenyl)-2-methoxypyridin-3-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole has been studied as a potential material for use in organic light-emitting diodes (OLEDs).
Propiedades
IUPAC Name |
3-[6-(4-chlorophenyl)-2-methoxypyridin-3-yl]-5-pyridin-3-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN4O2/c1-25-19-15(8-9-16(22-19)12-4-6-14(20)7-5-12)17-23-18(26-24-17)13-3-2-10-21-11-13/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJQWJRYUOHBZPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=N1)C2=CC=C(C=C2)Cl)C3=NOC(=N3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(4-chloro-N-methylphenylsulfonamido)-N-propylbenzo[b]thiophene-2-carboxamide](/img/structure/B7692373.png)


![3-(4-fluorophenyl)-N-[2-(methylsulfanyl)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7692384.png)







